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molecular formula C10H14N4 B8551356 (1-pyridin-4-ylpiperidin-4-ylidene)hydrazine

(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine

Cat. No. B8551356
M. Wt: 190.25 g/mol
InChI Key: FJGYTHHJZCQFTQ-UHFFFAOYSA-N
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Patent
US06723722B1

Procedure details

A solution of 1-(4-pyridyl)-4-piperidone (3.52 g) and hydrazine hydrate (1.25 q) in ethanol (50 ml) was stirred at room temperature for 15 hours. The reaction mixture was concentrated and the residue obtained was crystallized from ether to obtain [1-(4-pyridyl)-4-piperidinylidene]hydrazine (3.51 g) as colorless crystals.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.O.[NH2:15][NH2:16]>C(O)C>[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][C:10](=[N:15][NH2:16])[CH2:9][CH2:8]2)=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCC(CC1)=NN
Measurements
Type Value Analysis
AMOUNT: MASS 3.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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